molecular formula C8H9F3O2 B13513475 1,1,1-Trifluorooct-7-ene-2,4-dione

1,1,1-Trifluorooct-7-ene-2,4-dione

Cat. No.: B13513475
M. Wt: 194.15 g/mol
InChI Key: BOTTWJJMYFQBRN-UHFFFAOYSA-N
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Description

1,1,1-Trifluorooct-7-ene-2,4-dione is an organic compound with a unique structure characterized by the presence of trifluoromethyl groups and a conjugated dione system.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1-Trifluorooct-7-ene-2,4-dione can be synthesized through a Claisen condensation reaction involving trifluoroacetic acid ethyl ester and acetone. The reaction is typically catalyzed by sodium ethoxide in ethanol, with anhydrous ether as the solvent. The optimal conditions for this reaction are at 30°C for 2 hours, yielding the desired product with a 33% yield .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluorooct-7-ene-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols .

Mechanism of Action

The mechanism of action of 1,1,1-Trifluorooct-7-ene-2,4-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The dione system can undergo nucleophilic addition and substitution reactions, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C8H9F3O2

Molecular Weight

194.15 g/mol

IUPAC Name

1,1,1-trifluorooct-7-ene-2,4-dione

InChI

InChI=1S/C8H9F3O2/c1-2-3-4-6(12)5-7(13)8(9,10)11/h2H,1,3-5H2

InChI Key

BOTTWJJMYFQBRN-UHFFFAOYSA-N

Canonical SMILES

C=CCCC(=O)CC(=O)C(F)(F)F

Origin of Product

United States

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